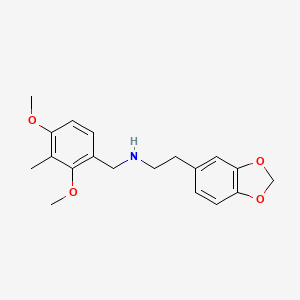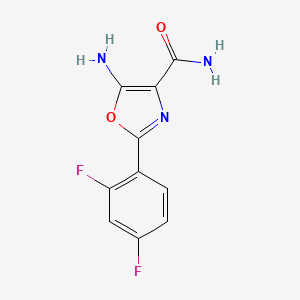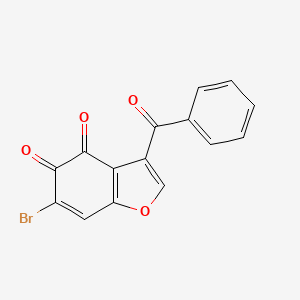![molecular formula C22H21NO3 B4627025 N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)
N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide
Vue d'ensemble
Description
The compound of interest falls within a category of organic molecules that typically exhibit significant biological or chemical activity due to the presence of various functional groups. Such compounds are often explored for their potential applications in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic compounds involving indene derivatives and hexanamide functionalities often requires multi-step reactions, including condensation, amidation, and cyclization processes. For example, the synthesis of ylidene and isocyanide complexes with boron demonstrates intricate steps involving the reaction of phenyl isocyanide with triphenylborane, followed by desilylation and dimerization processes to obtain the final complex structures (Tamm, Hahn, & Lügger, 1996). This example illustrates the type of synthetic strategy that might be applicable in the creation of complex compounds including "N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide".
Molecular Structure Analysis
Molecular structure analysis, typically performed through X-ray crystallography or NMR spectroscopy, reveals the arrangement of atoms within a molecule and can provide insights into its reactivity and properties. For instance, the structure and stability of molecules have been elucidated through single-crystal X-ray diffraction, demonstrating how noncovalent interactions stabilize crystal packing (Gouda et al., 2022). Such studies are critical for understanding the spatial arrangement of the compound's functional groups and their potential interaction with biological targets or reactive species.
Applications De Recherche Scientifique
Molecular Interactions and Stability
- The study of ultraviolet spectra of certain derivatives in various solvents provides insights into the effects of molecular modifications on the electron-donating abilities and the impact of solvent interactions on molecular stability and behavior (Cumper & Singleton, 1968).
- Investigations into the synthesis and characteristics of polybenzoxazine with phenylnitrile functional groups highlight the role of specific functional groups in enhancing the thermal stability and dynamic mechanical properties of polymeric materials (Qi et al., 2009).
Chemical Synthesis and Catalysis
- Research on isocyanide and ylidene complexes of boron has contributed to the understanding of complex formation and crystal structures, which are fundamental in organometallic chemistry and catalysis (Tamm et al., 1996).
- The exploration of the oxidative properties of propenoidic phenols catalyzed by specific cobalt complexes provides insights into the mechanisms of organic transformations and the development of more efficient catalytic processes (Bolzacchini et al., 1996).
Advanced Material Development
- Studies on the engineering of hydrogen-bonded molecular crystals built from derivatives of hexaphenylbenzene and related compounds demonstrate the potential for designing materials with predetermined properties, such as high thermal stability and guest accessibility (Maly et al., 2007).
Propriétés
IUPAC Name |
N-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-3-4-9-20(24)23-16-12-10-15(11-13-16)14-19-21(25)17-7-5-6-8-18(17)22(19)26/h5-8,10-14H,2-4,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKKYPSCGOXTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)


![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)
![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)
![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)
![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)